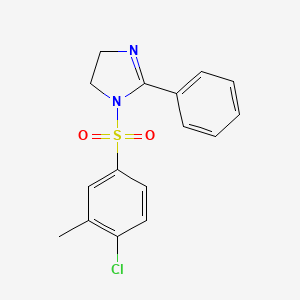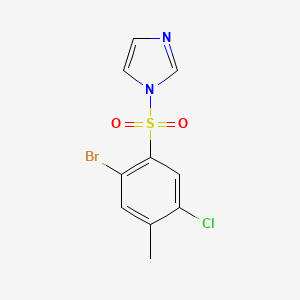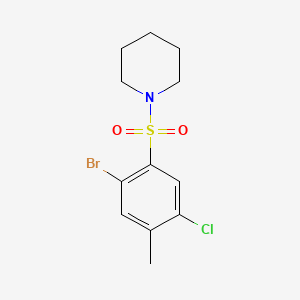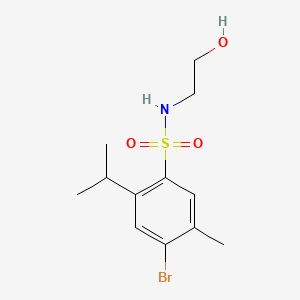amine CAS No. 1206133-16-5](/img/structure/B603055.png)
[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl](phenylethyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl](phenylethyl)amine is an organic compound with the molecular formula C16H17Cl2NO3S and a molecular weight of 374.3 g/mol. This compound is characterized by the presence of two chlorine atoms, an ethoxy group, and a sulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
The synthesis of [(2,5-Dichloro-4-ethoxyphenyl)sulfonyl](phenylethyl)amine involves several steps. One common method includes the following steps:
Starting Material: The synthesis begins with 2,5-dichloroaniline.
Ethoxylation: The 2,5-dichloroaniline undergoes ethoxylation to introduce the ethoxy group.
Sulfonamide Formation: The ethoxylated product is then reacted with sulfonyl chloride to form the sulfonamide group.
Final Product:
Analyse Des Réactions Chimiques
[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl](phenylethyl)amine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Applications De Recherche Scientifique
[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl](phenylethyl)amine has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of [(2,5-Dichloro-4-ethoxyphenyl)sulfonyl](phenylethyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation .
Comparaison Avec Des Composés Similaires
[(2,5-Dichloro-4-ethoxyphenyl)sulfonyl](phenylethyl)amine can be compared with other similar compounds, such as:
This compound: This compound has similar structural features but may differ in its biological activity and chemical reactivity.
This compound: Another similar compound with slight variations in its functional groups, leading to different properties.
Propriétés
Numéro CAS |
1206133-16-5 |
|---|---|
Formule moléculaire |
C16H17Cl2NO3S |
Poids moléculaire |
374.3g/mol |
Nom IUPAC |
2,5-dichloro-4-ethoxy-N-(1-phenylethyl)benzenesulfonamide |
InChI |
InChI=1S/C16H17Cl2NO3S/c1-3-22-15-9-14(18)16(10-13(15)17)23(20,21)19-11(2)12-7-5-4-6-8-12/h4-11,19H,3H2,1-2H3 |
Clé InChI |
WYKPHKFUWHPJDY-UHFFFAOYSA-N |
SMILES |
CCOC1=CC(=C(C=C1Cl)S(=O)(=O)NC(C)C2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B602974.png)
amine](/img/structure/B602975.png)
![1-[(6-methoxy-2-naphthyl)sulfonyl]-2-phenyl-4,5-dihydro-1H-imidazole](/img/structure/B602977.png)


![4-Chloro-2-methoxy-1-{[2-(methylethyl)imidazolyl]sulfonyl}benzene](/img/structure/B602980.png)

![1-{4-[4-(1H-imidazole-1-sulfonyl)phenoxy]benzenesulfonyl}-1H-imidazole](/img/structure/B602983.png)

![2-methyl-1-({4'-[(2-methyl-1H-imidazol-1-yl)sulfonyl]-[1,1'-biphenyl]-4-yl}sulfonyl)-1H-imidazole](/img/structure/B602987.png)
![1-[(5-Methoxy-2,4-dimethylphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B602989.png)

amine](/img/structure/B602993.png)
amine](/img/structure/B602994.png)
